N(6)-2'-O-Dibutyryl-8-thiocyclic amp
Description
N(6)-2'-O-Dibutyryl-8-thiocyclic AMP is a chemically modified cyclic adenosine monophosphate (cAMP) analog designed to enhance stability, membrane permeability, and receptor specificity. Its structure features dibutyryl groups at the N6 adenine position and the 2'-oxygen (2'-O) of the ribose moiety, alongside a sulfur substitution at the 8th position of the adenine ring. These modifications collectively improve resistance to enzymatic degradation (e.g., phosphodiesterases) and increase lipid solubility, facilitating cellular uptake .
Properties
CAS No. |
34409-10-4 |
|---|---|
Molecular Formula |
C18H24N5O8PS |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)-8-sulfanylidene-7H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C18H24N5O8PS/c1-3-5-10(24)21-15-12-16(20-8-19-15)23(18(33)22-12)17-14(30-11(25)6-4-2)13-9(29-17)7-28-32(26,27)31-13/h8-9,13-14,17H,3-7H2,1-2H3,(H,22,33)(H,26,27)(H,19,20,21,24)/t9-,13-,14-,17-/m1/s1 |
InChI Key |
OKDBZYGQWTWGHH-KRQFVHPKSA-N |
SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C(=S)N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C(=S)N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C(=S)N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC |
Other CAS No. |
34409-10-4 |
Synonyms |
N(6)-2'-O-dibutyryl-8-thiocyclic AMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar cAMP Analogs
Dibutyryl cAMP (dbcAMP)
- Substituents : Dibutyryl groups at N6 and 2'-O positions.
- Key Properties : High membrane permeability due to lipophilic butyryl chains; moderate stability against phosphodiesterases.
- Applications : Widely used to activate broad-spectrum cAMP signaling in cell culture models .
- Limitations: Limited receptor specificity, as it non-selectively activates PKA and EPAC.
8-Bromo-cAMP
- Substituents : Bromine atom at the 8th position.
- Key Properties : Enhanced stability due to bromine’s electron-withdrawing effects; slower degradation and prolonged signaling.
- Applications : Preferred for studies requiring sustained cAMP pathway activation .
- Limitations : Reduced membrane permeability compared to dbcAMP.
8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP)
- Substituents : 4-Chlorophenylthio group at the 8th position.
- Key Properties : High specificity for EPAC over PKA due to steric hindrance from the bulky aromatic group.
- Applications : Used to dissect EPAC-specific signaling pathways .
- Limitations : Lower solubility and cellular uptake efficiency.
2'-O-Methyl-cAMP
- Substituents : Methyl group at the 2'-O position.
- Key Properties : Increased resistance to ribonucleases; selective activation of PKA type II.
- Applications : Ideal for targeting PKA-II in neuronal and endocrine studies .
- Limitations : Minimal membrane permeability without additional modifications.
N(6)-2'-O-Dibutyryl-8-thiocyclic AMP
- Substituents : Dibutyryl groups (N6, 2'-O) + sulfur at the 8th position.
- Key Properties :
- Stability : The 8-thio group resists oxidation and enzymatic cleavage more effectively than oxygen or bromine.
- Permeability : Dibutyryl chains confer superior lipid solubility, akin to dbcAMP.
- Specificity : The smaller 8-thio substituent (vs. 8-CPT-cAMP) may allow dual activation of PKA and EPAC, but with a bias toward PKA isoforms due to reduced steric hindrance.
- Applications : Hypothesized to combine the prolonged action of 8-bromo-cAMP with the permeability of dbcAMP, making it suitable for in vivo models requiring robust cAMP elevation.
Comparative Data Table
Research Findings and Implications
Enhanced Stability : The 8-thio group likely reduces susceptibility to phosphodiesterases and oxidation, extending half-life compared to dbcAMP or 8-bromo-cAMP .
Dual Signaling Activation : Its smaller 8th-position substitution may permit concurrent PKA and EPAC engagement, unlike 8-CPT-cAMP’s EPAC specificity.
Therapeutic Potential: In hormone regulation (e.g., estrogen [E2], prolactin [PRL]), cAMP analogs modulate endocrine pathways (see ). This compound’s stability and permeability could amplify such effects in metabolic or reproductive disease models.
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